

In Silico Docking Analysis of SR-17398 with ULK1: A Technical Guide

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Compound of Interest		
Compound Name:	SR-17398	
Cat. No.:	B15583746	Get Quote

Introduction

Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a crucial initiator of the autophagy pathway in mammals. It integrates signals from key cellular energy sensors like mTORC1 and AMPK to regulate the formation of the autophagosome.[1][2] Dysregulation of ULK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. **SR-17398** has been identified as an inhibitor of ULK1 with a reported IC50 of 22.4 μ M.[3] This technical guide provides a comprehensive overview of a representative in silico molecular docking study of **SR-17398** with the ULK1 kinase domain. The methodologies outlined are based on established protocols for docking small molecule inhibitors to ULK1 and serve as a detailed framework for researchers in drug discovery and computational biology.

Quantitative Data Summary

The following table summarizes the known experimental data for **SR-17398** and provides placeholders for typical quantitative outputs from an in silico docking study as described in this guide.

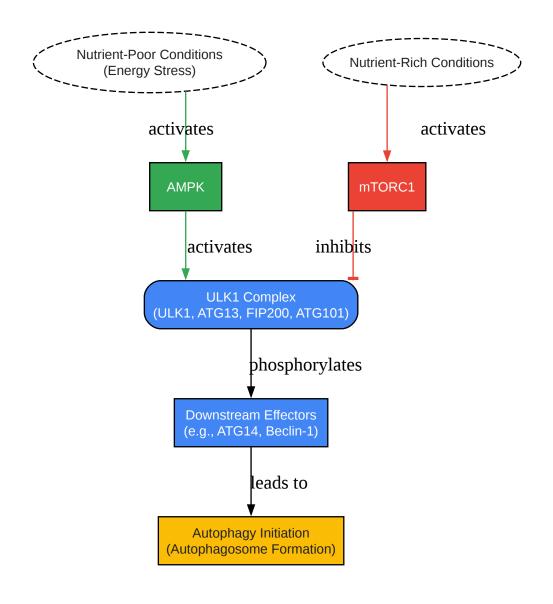


Compound	Target	IC50 (μM)	Predicted Binding Energy (kcal/mol)	Predicted Inhibitory Constant (Ki) (nM)	Key Interacting Residues (Predicted)
SR-17398	ULK1	22.4[3]	- (To be determined)	- (To be determined)	Hinge Region (e.g., Cys95), Gatekeeper Residue, DFG Motif (e.g., Asp165)

ULK1 Signaling Pathway

ULK1 acts as a central node in the autophagy signaling cascade. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[1][4] Conversely, under conditions of low energy, AMPK activates ULK1.[5] The active ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, then phosphorylates downstream targets, such as ATG14, to initiate the formation of the autophagosome.[2][6]





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Caption: ULK1 Signaling Pathway.

Experimental Protocols: In Silico Molecular Docking

While a specific docking study for **SR-17398** has not been detailed in the public domain, the following protocol represents a robust and widely adopted methodology for such an analysis, based on similar studies of ULK1 inhibitors.[7][8]

Preparation of the ULK1 Protein Structure

Selection of Crystal Structure: The human ULK1 kinase domain crystal structure, PDB ID:
 4WNO, is selected as the receptor model. This structure is co-crystallized with a known



inhibitor, providing a well-defined active site.

- Protein Preparation: The raw PDB file is processed using the Protein Preparation Wizard in the Schrödinger Suite (Maestro). This involves:
 - Removal of all water molecules and non-essential ligands.
 - Addition of hydrogen atoms.
 - Assignment of correct bond orders.
 - Optimization of the hydrogen-bond network.
 - A restrained energy minimization step using a suitable force field (e.g., OPLS_2005) to relieve steric clashes without significantly altering the backbone conformation.

Preparation of the Ligand: SR-17398

- 2D Structure Generation: The 2D chemical structure of SR-17398 is drawn using a chemical drawing tool like ChemDraw.
- 3D Structure Generation and Preparation: The 2D structure is converted to a 3D structure.
 The ligand is then prepared using a tool such as LigPrep in the Schrödinger Suite. This process involves:
 - Generating possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).
 - Generating tautomers and stereoisomers.
 - A final energy minimization step to produce a low-energy 3D conformation.

Molecular Docking Simulation

Grid Generation: A receptor grid is generated, defining the active site for docking. The grid box is centered on the co-crystallized ligand from the PDB structure (4WNO) to ensure it encompasses the ATP-binding site. A typical grid box size would be 22.5 Å x 22.5 Å x 22.5 Å.
 [8]

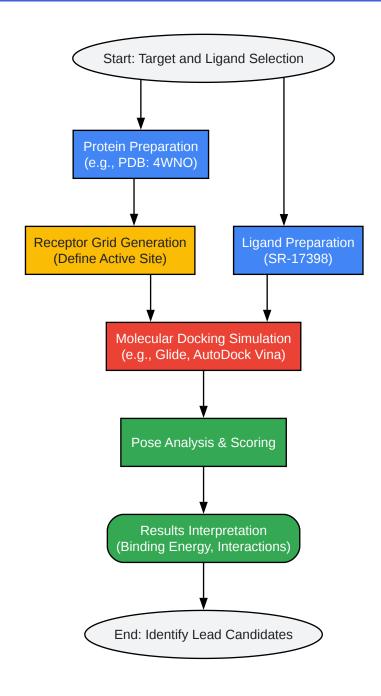


- Docking Algorithm: Molecular docking is performed using a program like Glide (Schrödinger) or AutoDock Vina.
 - Glide Protocol: The prepared SR-17398 ligand is docked into the prepared ULK1 grid using the Standard Precision (SP) or Extra Precision (XP) mode. The XP mode is more computationally intensive but provides more accurate scoring and pose prediction.
 - AutoDock Vina Protocol: The prepared protein and ligand files (in PDBQT format) are used as input. The search space is defined by the grid box coordinates. Vina employs a Lamarckian genetic algorithm for conformational searching.
- Pose Analysis and Scoring: The output includes multiple binding poses for SR-17398 ranked by a scoring function (e.g., GlideScore, or Vina's binding affinity in kcal/mol). The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.

In Silico Docking Workflow

The following diagram illustrates the logical workflow of a typical in silico molecular docking experiment, from initial preparation to final analysis. This process is fundamental in computational drug discovery.[9][10]





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Caption: In Silico Docking Workflow.

Conclusion

This technical guide outlines a representative in silico docking study for the ULK1 inhibitor **SR-17398**. By employing established computational methodologies, researchers can predict the binding mode and affinity of small molecules within the ULK1 active site. Such studies are invaluable for understanding structure-activity relationships and guiding the rational design of



more potent and selective ULK1 inhibitors for further therapeutic development. The detailed protocols and workflows presented here provide a foundational framework for initiating such computational drug discovery efforts.

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